Z-Trp-OH Z-Trp-OH
Brand Name: Vulcanchem
CAS No.: 7432-21-5
VCID: VC21542013
InChI: InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

Z-Trp-OH

CAS No.: 7432-21-5

VCID: VC21542013

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Trp-OH - 7432-21-5

Description

Z-Trp-OH, also known as N-alpha-Carbobenzyloxy-L-tryptophan, is a derivative of the amino acid tryptophan. It is widely used in peptide synthesis due to its protective group, which prevents unwanted side reactions during the synthesis process. This compound is crucial in the development of peptides, which are essential in drug development and biological research.

Peptide Synthesis

Z-Trp-OH serves as a key building block in peptide synthesis. The carbobenzoxy (Cbz) group protects the amino group of tryptophan, allowing for controlled coupling reactions without unwanted side reactions. This is particularly important in the synthesis of complex peptides that mimic natural hormones or neurotransmitters.

Pharmaceutical Research

In pharmaceutical research, Z-Trp-OH is used in the design of therapeutic peptides. These peptides can target specific disease pathways, especially in neurology and oncology, where precise peptide sequences are crucial for effective treatment.

Biochemical Studies

Z-Trp-OH is employed in biochemical assays to study protein interactions and functions. This provides valuable insights into cellular mechanisms and potential drug targets.

Research Findings

Recent studies have highlighted the importance of tryptophan derivatives in various biological processes. For instance, tryptophan plays a crucial role in serotonin production, which is vital for mood regulation and neurological health . While specific research on Z-Trp-OH itself may be limited, its role as a precursor in peptide synthesis underscores its significance in broader biochemical and pharmaceutical research.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberApplications
Z-Trp-OHC19H18N2O4338.4 g/mol7432-21-5Peptide Synthesis, Pharmaceutical Research
Z-Trp-Trp-OHC30H28N4O5524.6 g/mol57850-17-6Peptide Synthesis, Neuroscience Research, Pharmaceutical Development
Z-Phe-Trp-OHC28H27N3O5Not specifiedNot specifiedPeptide Synthesis, Pharmaceutical Research, Cosmetic Formulations

Safety and Handling

Z-Trp-OH, like other chemical compounds, requires proper handling and storage. It is essential to refer to the Material Safety Data Sheet (MSDS) for specific safety guidelines, including protective equipment and disposal procedures.

CAS No. 7432-21-5
Product Name Z-Trp-OH
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
Standard InChIKey AHYFYYVVAXRMKB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Synonyms N-Cbz-L-tryptophan;7432-21-5;Z-Trp-OH;Z-L-Trp-OH;Nalpha-Carbobenzyloxy-L-tryptophan;Z-L-Tryptophan;N-Carbobenzoxy-L-tryptophan;Cbz-L-Trp-OH;CBZ-L-TRYPTOPHAN;N-Carbobenzoxyltryptophan;N-A-Z-L-TRYPTOPHAN;(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoicacid;na-carbobenzyloxy-l-tryptophan;CHEMBL291603;L-Tryptophan,N-[(phenylmethoxy)carbonyl]-;N-Benzyloxycarbonyl-L-tryptophan;AHYFYYVVAXRMKB-KRWDZBQOSA-N;N-[(benzyloxy)carbonyl]-L-tryptophan;ST092343;N-[(PHENYLMETHOXY)CARBONYL]-L-TRYPTOPHAN;CBZ-TRP-OH;CARBOBENZOXY-L-TRYPTOPHAN;(2S)-3-indol-3-yl-2-[(phenylmethoxy)carbonylamino]propanoicacid;N-[(Benzyloxy)carbonyl]tryptophan#;(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoicacid
PubChem Compound 98198
Last Modified Aug 15 2023

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